molecular formula C20H20FN3O2 B4946027 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4946027
M. Wt: 353.4 g/mol
InChI Key: NDYZVCCJVXLUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at position 1 with a 2-fluorophenyl group and at position 3 with a 4-phenylpiperazinyl moiety. This structure combines key pharmacophoric elements:

  • Pyrrolidine-2,5-dione core: Known for anticonvulsant and receptor-binding activities .
  • 4-Phenylpiperazine: A common motif in central nervous system (CNS) drugs, often associated with serotonin (5-HT1A) and dopamine receptor modulation .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-16-8-4-5-9-17(16)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYZVCCJVXLUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached to the pyrrolidine-2,5-dione core through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure

The chemical structure of 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be described as follows:

  • Molecular Formula: C20H20FN3O2
  • Molecular Weight: 357.39 g/mol

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. A study synthesized several analogs, including those related to our compound of interest, and evaluated their efficacy using various seizure models:

  • Maximal Electroshock (MES) Test: This model assesses tonic-clonic seizures.
  • 6-Hz Test: A model for psychomotor seizures.

Results demonstrated that certain derivatives showed promising activity, particularly those with modifications at the phenylpiperazine moiety . The structure-activity relationship (SAR) studies highlighted the importance of the pyrrolidine-2,5-dione core in enhancing anticonvulsant effects.

Analgesic Properties

In addition to anticonvulsant effects, compounds similar to this compound have been investigated for their analgesic properties. Recent studies reported that some pyrrolidine derivatives exhibited significant antinociceptive effects in models of neuropathic pain:

  • Diabetic Neuropathy Model: These compounds were effective in reducing allodynia without sedative effects.

This dual action—both anticonvulsant and analgesic—suggests potential for treating conditions like epilepsy that are often accompanied by chronic pain .

Enzyme Inhibition Studies

The compound's structural features suggest potential activity against various enzymes involved in neurological pathways. For example, derivatives have been explored as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation:

Enzyme TargetInhibition Activity
Acetylcholinesterase (AChE)Moderate inhibition
Glycogen Synthase Kinase-3βPotential inhibitor

These findings indicate that the compound could contribute to therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Study 1: Anticonvulsant Activity Evaluation

In a systematic study involving various pyrrolidine derivatives, researchers synthesized a series of compounds based on the pyrrolidine scaffold and evaluated their anticonvulsant activity through animal models. The study revealed that compounds with specific substitutions on the phenylpiperazine ring exhibited enhanced activity in both MES and 6-Hz tests .

Study 2: Pain Management Research

Another investigation focused on assessing the analgesic effects of pyrrolidine derivatives in models of chronic pain. The results indicated that certain compounds not only reduced pain responses but also did so without inducing sedation, making them suitable candidates for further development in pain management therapies .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Modifications

Compound Name Core Structure Key Modifications Biological Activity
Target Compound Pyrrolidine-2,5-dione 1-(2-Fluorophenyl), 3-(4-phenylpiperazinyl) Likely multi-target (CNS)
N-Phenyl-2-(4-phenylpiperazinyl)acetamide Chain amide Pyrrolidine-2,5-dione replaced with amide Reduced anticonvulsant activity
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 1-(4-Methoxyphenyl), 3-piperidinyl Unreported activity; logP = 1.08

Key Insight : The pyrrolidine-2,5-dione core is critical for anticonvulsant efficacy. Substitution with a chain amide reduces activity, highlighting the necessity of the cyclic imide structure .

Substituent Effects at Position 1

Compound Name Position 1 Substituent Impact on Activity
Target Compound 2-Fluorophenyl Potential enhanced binding via C-F dipole; improved metabolic stability
1-(4-Acetylphenyl)-3-aryloxy derivatives 4-Acetylphenyl GABA-transaminase inhibition (IC50: 100–160 µM)
1-(2-Aminophenyl)pyrrolidine-2,5-dione 2-Aminophenyl Unreported activity; structural analog for SAR studies

Key Insight : Electron-withdrawing groups (e.g., fluorine) at position 1 may optimize receptor interactions compared to electron-donating groups (e.g., methoxy) .

Substituent Effects at Position 3

Compound Name Position 3 Substituent Biological Activity Affinity/ED50
Target Compound 4-Phenylpiperazinyl Hypothesized 5-HT1A/SERT dual activity N/A (predicted)
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione (Compound 31) Piperidine 5-HT1A receptor agonist Ki = 3.2 nM
N-[(4-Phenylpiperazin-1-yl)-methyl]-3-methyl derivatives 4-Phenylpiperazinyl-methyl Anticonvulsant (MES model) ED50 = 16.13 mg/kg

Key Insight : The 4-phenylpiperazine group enhances receptor binding, as seen in 5-HT1A affinity (Ki = 3.2 nM) and anticonvulsant efficacy (ED50 = 16.13 mg/kg) . Piperidine analogs show similar trends but may differ in selectivity.

Pharmacokinetic and Physicochemical Properties

Compound Name logP Molecular Weight Key Features
Target Compound ~1.5* ~365.4* Moderate lipophilicity for CNS penetration
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 1.08 288.34 Lower MW; suitable for oral absorption
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy) derivative N/A ~400† Bulky substituents may limit bioavailability

*Predicted based on structural analogs.
†Estimated from molecular formula.

Key Insight : The target compound’s moderate logP (~1.5) balances solubility and blood-brain barrier penetration, critical for CNS-targeted drugs .

Research Findings and SAR Insights

  • Anticonvulsant Activity : The 4-phenylpiperazine moiety in the target compound aligns with active anticonvulsants like compound 164 (ED50 = 16.13 mg/kg) .
  • Receptor Binding : Piperazine-substituted derivatives exhibit stronger 5-HT1A affinity than piperidine analogs, suggesting the phenyl group enhances π-π interactions .
  • Enzyme Inhibition : Aryloxy substituents at position 3 (e.g., 4-bromophenyl) confer GABA-transaminase inhibition, indicating flexibility in target engagement .

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is part of a class of pyrrolidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H22FN3O2\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}

This compound features a fluorophenyl group and a piperazine moiety, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which may contribute to its psychoactive effects.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of related pyrrolidine derivatives, indicating that compounds similar to this compound exhibited significant anticonvulsant effects in animal models. The testing involved standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Several derivatives demonstrated efficacy against seizures, suggesting that this compound may also possess anticonvulsant properties .

Cytotoxicity Studies

Cytotoxic effects were assessed using various cell lines. For instance, one study reported that certain derivatives showed selective cytotoxicity against cancer cell lines while maintaining low toxicity against normal fibroblast cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant activity in seizure models
CytotoxicitySelective against cancer cell lines
Neurotransmitter InteractionPotential modulation of serotonin/dopamine receptors

Case Study: Anticonvulsant Screening

In a comprehensive study involving the synthesis and screening of 22 new pyrrolidine derivatives, it was found that many exhibited notable anticonvulsant activity. The most active compounds were effective in multiple seizure models, indicating a promising therapeutic potential for treating epilepsy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine-2,5-dione core via cyclization of substituted maleic anhydride derivatives.
  • Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or Suzuki coupling under Pd catalysis .
  • Step 3 : Functionalization with the 4-phenylpiperazine moiety using amidation or alkylation reactions in anhydrous solvents (e.g., DMF or THF) .
  • Validation : Purity is confirmed via HPLC (>98%) and structural elucidation by 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound's stability under varying pH and temperature?

  • Methodology :

  • Stability assays : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under standard lab conditions .

Q. How is initial biological activity screening conducted for this compound?

  • Methodology :

  • In vitro assays : Test against neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A_{1A}) via radioligand binding assays .
  • Dose-response curves : Use HEK293 cells expressing target receptors to determine IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity and binding affinity to neurological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina with crystal structures of dopamine D3 or σ1 receptors to simulate binding interactions .
  • Quantum chemical calculations : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in substitution reactions .
  • MD simulations : Assess ligand-receptor complex stability over 100 ns trajectories using GROMACS .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets from receptor binding assays, ensuring consistent buffer conditions (e.g., Mg2+^{2+}/ATP concentrations) .
  • Cross-validation : Confirm functional activity via cAMP accumulation or calcium flux assays in parallel .
  • Structural analogs : Synthesize derivatives (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What experimental design principles optimize reaction yields in large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify critical parameters .
  • Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., epimerization) .

Q. How does the fluorophenyl substituent influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodology :

  • ADME profiling : Measure logP (octanol-water partition coefficient) via shake-flask assays and metabolic stability in human liver microsomes .
  • CYP450 inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.